molecular formula C17H18FNO4S B2569375 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448066-65-6

5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2569375
CAS No.: 1448066-65-6
M. Wt: 351.39
InChI Key: LGWIDIDEJGKSSO-UHFFFAOYSA-N
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Description

5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-Fluorophenoxyethylamine: This step involves the reaction of 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol. This intermediate is then converted to 2-(4-fluorophenoxy)ethylamine through a reaction with ammonia.

    Coupling with Thiophene Derivative: The 2-(4-fluorophenoxy)ethylamine is then coupled with a thiophene derivative, such as thiophene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Formation of the Pentanoic Acid Derivative:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-((2-(4-Chlorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-((2-(4-Methoxyphenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound unique compared to its analogs.

Properties

IUPAC Name

5-[2-(4-fluorophenoxy)ethylamino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c18-13-3-5-14(6-4-13)23-8-7-19-16(20)10-12(11-17(21)22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWIDIDEJGKSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)NCCOC2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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